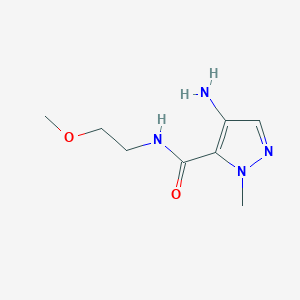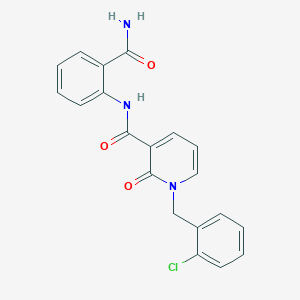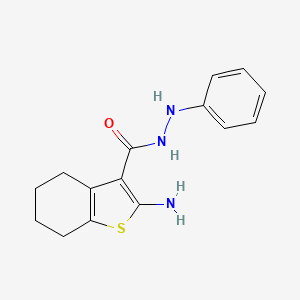![molecular formula C20H16N4O4S B2599809 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958562-55-5](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Activity
A study conducted by Bunyatyan et al. (2020) synthesized a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides to explore new anticonvulsants. The compounds exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, discussing the structure-activity relationships that could inform further development of therapeutics in this area (Bunyatyan et al., 2020).
Anticancer and Antimicrobial Agents
Another significant application is in the field of anticancer and antimicrobial research. Antypenko et al. (2016) modified the potassium salt of tetrazolo[1,5-c]quinazolin-5-thion by alkylation with N-aryl(benzyl,heteryl)acetamides. Their studies revealed compounds with activity against specific bacterial strains and human tumor cell lines, indicating the potential of these derivatives in developing new treatments for cancer and infectious diseases (Antypenko et al., 2016).
Synthesis and Biological Activity
Research by Berest et al. (2011) proposed novel synthesis methods for N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. Their investigation into the in vitro anticancer and antibacterial activity demonstrated significant findings, particularly the compound 4.10, which was most active against non-small cell lung and CNS cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Berest et al., 2011).
Development of Peptide Deformylase Inhibitors
Apfel et al. (2001) synthesized new inhibitors for the Escherichia coli peptide deformylase (PDF), a crucial enzyme in bacterial survival and virulence, indicating potential applications in developing new antibacterial agents. Their work provides insight into rational drug design targeting PDF and demonstrates the utility of quinazolinone derivatives in antibacterial drug development (Apfel et al., 2001).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with N-(1,3-benzodioxol-5-ylmethyl)amine followed by acetylation of the resulting amide.", "Starting Materials": [ "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid", "N-(1,3-benzodioxol-5-ylmethyl)amine", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid (1.0 g, 3.5 mmol) and N-(1,3-benzodioxol-5-ylmethyl)amine (1.2 g, 6.5 mmol) in methanol (20 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Evaporate the solvent under reduced pressure and dissolve the residue in diethyl ether (50 mL).", "Step 3: Add sodium bicarbonate (1.0 g) to the solution and stir for 30 minutes.", "Step 4: Separate the organic layer and wash it with water (2 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in acetic anhydride (10 mL) and add triethylamine (1.0 mL).", "Step 7: Stir the mixture at room temperature for 2 hours.", "Step 8: Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.", "Step 9: Collect the precipitate by filtration and wash it with water (2 x 10 mL).", "Step 10: Dissolve the product in hydrochloric acid (1 M) and stir for 30 minutes.", "Step 11: Add sodium chloride (1.0 g) to the solution and stir for 30 minutes.", "Step 12: Collect the precipitate by filtration and wash it with water (2 x 10 mL).", "Step 13: Dry the product under vacuum to obtain the final compound." ] } | |
CAS番号 |
958562-55-5 |
分子式 |
C20H16N4O4S |
分子量 |
408.43 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H16N4O4S/c25-17(21-9-11-5-6-15-16(7-11)28-10-27-15)8-14-19(26)24-18(22-14)12-3-1-2-4-13(12)23-20(24)29/h1-7,14,22H,8-10H2,(H,21,25) |
InChIキー |
ZNLHWQWIPZDJON-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)
![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)
![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)


![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)

![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2599737.png)


![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)
